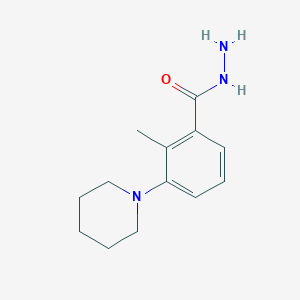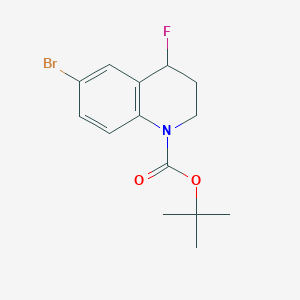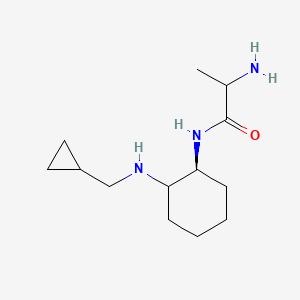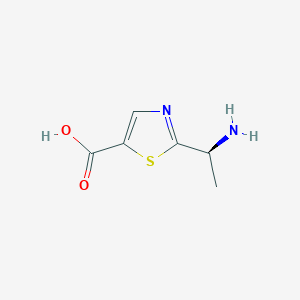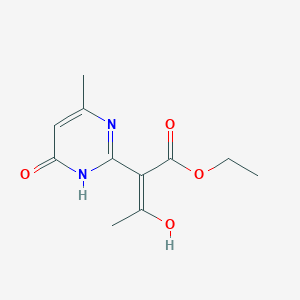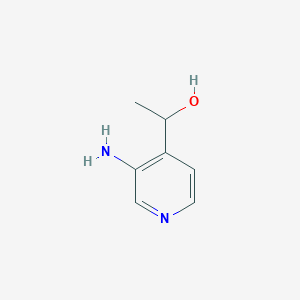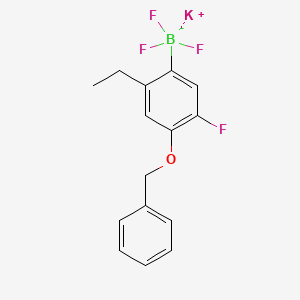
6-Bromo-8-methoxyquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-methoxyquinolin-3-ol is a quinoline derivative with a bromine atom at the 6th position, a methoxy group at the 8th position, and a hydroxyl group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxyquinolin-3-ol typically involves the bromination of 8-methoxyquinoline followed by hydroxylation. One common method involves the use of bromine in chloroform to introduce the bromine atom at the 6th position. The hydroxyl group can be introduced using various hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and hydroxylation reactions. These methods are optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-methoxyquinolin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form de-brominated products.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: De-brominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-8-methoxyquinolin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-methoxyquinolin-3-ol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA, and induce oxidative stress by generating reactive oxygen species. These interactions lead to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-8-methoxyquinoline: Lacks the hydroxyl group at the 3rd position.
8-Methoxyquinoline: Lacks both the bromine atom and the hydroxyl group.
6-Bromoquinoline: Lacks the methoxy and hydroxyl groups.
Uniqueness
6-Bromo-8-methoxyquinolin-3-ol is unique due to the presence of all three functional groups (bromine, methoxy, and hydroxyl), which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
6-bromo-8-methoxyquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-4-7(11)2-6-3-8(13)5-12-10(6)9/h2-5,13H,1H3 |
Clé InChI |
FFQKEGQGIOUTOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1)Br)C=C(C=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


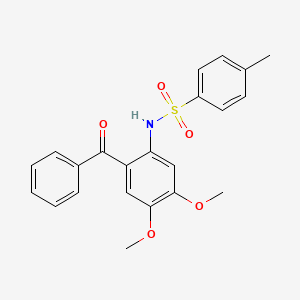
![5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12996424.png)
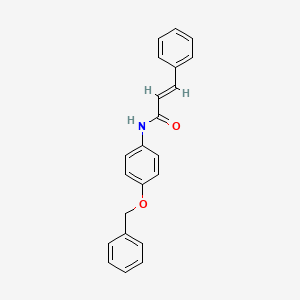
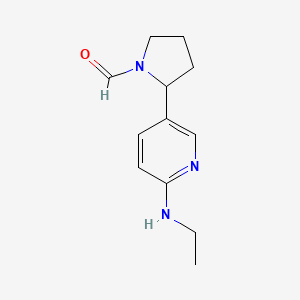
![(6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B12996439.png)
